molecular formula C26H20ClNO4 B14086417 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086417
M. Wt: 445.9 g/mol
InChI Key: CLBNOQXTBLWXTF-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Functionalization of the Phenyl Ring: The hydroxy group is introduced via electrophilic aromatic substitution using reagents like phenol and a suitable catalyst.

    Methylation: Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one: Shares the chloro and phenyl groups but differs in the core structure.

    7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Similar in having a chloro and phenyl group but contains a thione group instead of a hydroxy group.

Uniqueness

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the chromeno[2,3-c]pyrrole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H20ClNO4

Molecular Weight

445.9 g/mol

IUPAC Name

7-chloro-1-(3-hydroxyphenyl)-6-methyl-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H20ClNO4/c1-14-6-8-16(9-7-14)13-28-23(17-4-3-5-18(29)11-17)22-24(30)19-12-20(27)15(2)10-21(19)32-25(22)26(28)31/h3-12,23,29H,13H2,1-2H3

InChI Key

CLBNOQXTBLWXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)Cl)C5=CC(=CC=C5)O

Origin of Product

United States

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